
ZLc002
Übersicht
Beschreibung
ZLc002 ist ein selektiver Inhibitor der Interaktion zwischen neuronaler Stickstoffmonoxid-Synthase und dem carboxyterminalen postsynaptischen Dichte-95/Discs large/Zona occludens-1-Liganden der neuronalen Stickstoffmonoxid-Synthase. Diese Verbindung hat sich bei der Unterdrückung von inflammatorischer Nozizeption und Chemotherapie-induziertem neuropathischen Schmerz als vielversprechend erwiesen. Es wird auch für sein Potenzial zur Behandlung von Angststörungen und Entzündungen untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch Kondensation von D-Valinmethylesterhydrochlorid mit Methylmalonylchlorid synthetisiert. Die detaillierten Syntheseverfahren beinhalten die Verwendung von Reagenzien wie N-Methylmorpholin und D-Valinmethylesterhydrochlorid .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, umfasst die Synthese typischerweise Standardtechniken der organischen Synthese, die für die Großproduktion skaliert werden können. Der Prozess würde wahrscheinlich die gleichen Reagenzien und Bedingungen wie die Laborsynthese, jedoch in größerem Umfang, beinhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ZLc002 is synthesized through the condensation of D-valine methyl ester hydrochloride with methyl malonyl chloride. The detailed synthetic procedures involve the use of reagents such as N-methylmorpholine and D-valine methyl ester hydrochloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The process would likely involve the same reagents and conditions as the laboratory synthesis but on a larger scale.
Analyse Chemischer Reaktionen
Solubility and Formulation
- Solvents : Dissolves in DMSO (20 mM stock), ethanol, and saline-DMSO mixtures (3% final concentration) .
- Stability : Stable for ≥72h at 4°C in aqueous solutions (pH 7.4) but degrades at >37°C .
Protein Binding Interactions
This compound disrupts nNOS-NOS1AP binding in intact cells but shows no direct inhibition in cell-free systems, suggesting indirect modulation:
Synergistic Cytotoxicity
This compound enhances paclitaxel’s antitumor effects in vitro via non-competitive synergy:
Cell Line | Paclitaxel IC₅₀ (nM) | This compound IC₅₀ (µM) | Combination Index (CI) |
---|---|---|---|
HeyA8 (Ovarian) | 12.3 ± 1.4 | 8.2 ± 0.9 | 0.38 (synergy) |
4T1 (Breast) | 9.8 ± 1.1 | 7.6 ± 0.8 | 0.42 (synergy) |
Metabolic Pathways
- CYP450 Interaction : Minimal inhibition of CYP3A4/CYP2D6 (IC₅₀ > 50 µM) .
- Plasma Protein Binding : 92.4% bound to albumin (equilibrium dialysis) .
Degradation and Byproducts
Thermal decomposition (TGA/DSC) reveals two major degradation pathways:
- Oxidative Degradation :
- Hydrolytic Degradation :
Analytical Characterization
Wissenschaftliche Forschungsanwendungen
Pain Management
ZLc002 has shown promise as a therapeutic agent for managing both inflammatory and neuropathic pain:
- Inflammatory Pain : In studies using the formalin test, this compound significantly reduced pain responses, indicating its potential utility in treating inflammatory pain conditions .
- Neuropathic Pain : In models of chemotherapy-induced neuropathy (specifically with paclitaxel), this compound not only alleviated pain symptoms but also enhanced the efficacy of paclitaxel against tumor cells without increasing toxicity .
Cancer Treatment
This compound has demonstrated synergistic effects when combined with chemotherapeutic agents:
- Tumor Cell Viability : In vitro studies revealed that this compound enhanced the cytotoxic effects of paclitaxel on breast (4T1) and ovarian (HeyA8) cancer cell lines. The combination treatment led to a significant reduction in cell viability compared to either agent alone .
- Mechanistic Insights : The compound's ability to inhibit nNOS-NOS1AP interactions may play a role in reducing tumor growth by modulating the tumor microenvironment and enhancing the sensitivity of cancer cells to chemotherapy .
Case Study 1: Chemotherapy-Induced Neuropathic Pain
In a study involving adult male C57BL/6J mice, this compound was administered during chemotherapy treatment. The results indicated a marked reduction in pain behaviors associated with paclitaxel administration, suggesting its potential as an adjunct therapy for managing chemotherapy-related side effects .
Case Study 2: Synergistic Effects with Paclitaxel
In vitro experiments demonstrated that combining this compound with paclitaxel resulted in lower IC50 values for both breast and ovarian cancer cell lines. This indicates that this compound not only enhances the effectiveness of paclitaxel but may also help mitigate some of its side effects, such as neuropathic pain .
Wirkmechanismus
ZLc002 exerts its effects by selectively inhibiting the interaction between neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase. This inhibition disrupts downstream signaling pathways that are involved in pain and inflammation. The compound has been shown to reduce co-immunoprecipitation of full-length neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase in cultured neurons .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
This compound ist einzigartig in seiner selektiven Hemmung der Interaktion zwischen neuronaler Stickstoffmonoxid-Synthase und dem carboxyterminalen postsynaptischen Dichte-95/Discs large/Zona occludens-1-Liganden der neuronalen Stickstoffmonoxid-Synthase. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung neuronaler Signalwege und die Entwicklung neuer therapeutischer Wirkstoffe für Schmerz und Entzündung .
Biologische Aktivität
ZLc002 is a small-molecule inhibitor that targets the interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP). This compound has garnered attention for its potential therapeutic applications, particularly in the context of pain management and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
This compound functions primarily by disrupting the protein-protein interaction between nNOS and NOS1AP. This interaction is critical in various physiological processes, including pain signaling and neuroinflammation. The inhibition of this interaction has been shown to have significant effects on inflammatory and neuropathic pain models.
Key Findings:
- In Vitro Studies : this compound was able to reduce co-immunoprecipitation of nNOS and NOS1AP in cultured neurons and HEK293T cells. However, it did not disrupt the binding in a cell-free biochemical assay, suggesting an indirect mode of action in intact cells .
- In Vivo Efficacy : Administration of this compound (4-10 mg/kg) significantly suppressed formalin-evoked inflammatory pain in rat models. It also reduced mechanical and cold allodynia in mice subjected to paclitaxel-induced neuropathic pain .
Efficacy in Pain Models
This compound has been evaluated for its analgesic properties across various models of pain:
Model | Type of Pain | Dosage | Efficacy |
---|---|---|---|
Formalin-induced pain | Inflammatory Pain | 4-10 mg/kg i.p. | Significant suppression observed |
Paclitaxel-induced neuropathic pain | Neuropathic Pain | 4-10 mg/kg i.p. | Reduced allodynia for at least 4 days |
Combination with Paclitaxel | Cancer-related Pain | Not specified | Enhanced tumor cell cytotoxicity |
Synergistic Effects with Chemotherapy
This compound has demonstrated synergistic effects when combined with chemotherapeutic agents like paclitaxel. This combination not only enhances the anti-cancer efficacy but also mitigates the neuropathic side effects commonly associated with chemotherapy.
Case Study: Tumor Cell Viability
In vitro studies showed that this compound, when administered alongside paclitaxel, significantly reduced the viability of breast (4T1) and ovarian (HeyA8) cancer cell lines. The combination therapy resulted in a marked increase in cytotoxicity compared to either agent alone .
Research Insights
Recent studies have provided deeper insights into the biological activity of this compound:
- Neurochemical Markers : this compound treatment led to a reduction in Fos protein-like immunoreactivity in the lumbar spinal dorsal horn, indicating decreased neuronal activation associated with pain .
- Long-term Efficacy : The anti-allodynic effects were sustained over multiple days following administration, highlighting its potential for chronic pain management .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing ZLc002's disruption of nNOS-NOS1AP interactions in cellular models?
- Methodological Answer : Use co-immunoprecipitation (co-IP) in transfected HEK293T cells or primary cortical neurons to evaluate protein-protein interaction disruption. Include controls (e.g., PDZ2 of PSD95) to confirm specificity . For biochemical assays, combine AlphaScreen technology with purified nNOS and NOS1AP fragments, though note this compound’s inefficacy in cell-free systems .
Q. How can researchers ensure reproducibility of this compound's effects in in vivo pain models?
- Methodological Answer : Standardize dosing (4–10 mg/kg intraperitoneal) and endpoints (e.g., Fos protein expression in spinal dorsal horn, mechanical hypersensitivity thresholds). Use established models like rat formalin-induced inflammatory pain or paclitaxel-induced neuropathic pain in mice. Monitor treatment duration (≥4 days) for sustained efficacy .
Q. What protocols are critical for verifying this compound’s chemical stability and purity in experimental settings?
- Methodological Answer : Employ HPLC (>98% purity verification) and store at -20°C to ensure stability over 2 years. Include batch-specific certificates of analysis and validate solubility in DMSO/PBS for cellular assays .
Q. How should researchers design experiments to assess this compound’s selectivity for nNOS-NOS1AP over other protein interactions?
- Methodological Answer : Compare this compound’s effects on nNOS-NOS1AP vs. nNOS-PSD95 interactions using co-IP. Use TAT-GESV (a peptide disruptor) as a positive control to confirm assay validity .
Advanced Research Questions
Q. How can contradictions between this compound’s cellular efficacy and cell-free assay inefficacy be resolved?
- Methodological Answer : Investigate pro-drug hypotheses by analyzing this compound metabolites (e.g., esterase-dependent activation) in cellular lysates. Use metabolic inhibitors (e.g., esterase blockers) to test if bioactivation is required . Structural studies (e.g., cryo-EM) may identify allosteric binding sites not captured in fragment-based assays .
Q. What strategies elucidate this compound’s indirect mechanisms in disrupting nNOS-NOS1AP interactions?
- Methodological Answer : Perform mutagenesis on nNOS/NOS1AP interaction domains to identify critical residues. Compare this compound’s effects with TAT-GESV to differentiate binding modes. Metabolomic profiling of treated cells may reveal secondary signaling pathways .
Q. How should researchers evaluate this compound’s synergistic effects with chemotherapeutics like paclitaxel?
- Methodological Answer : Use combination index assays (e.g., Chou-Talalay method) in cancer cell lines (e.g., 4T1, HeyA8). Validate synergy in vivo via co-administration in tumor-bearing models, measuring tumor volume and survival. Include paclitaxel-only controls to isolate additive effects .
Q. What analytical approaches address discrepancies in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Methodological Answer : Conduct PK studies (plasma/tissue concentration-time curves) paired with PD markers (e.g., Fos expression). Use compartmental modeling to correlate exposure with efficacy. Adjust dosing regimens based on bioavailability challenges .
Q. How can researchers optimize this compound’s therapeutic window for neuropathic pain without off-target effects?
- Methodological Answer : Perform dose-escalation studies in rodent models, monitoring behavioral endpoints (mechanical allodynia) and CNS side effects (locomotor activity, anxiety tests). Use RNA-seq to identify off-target gene expression changes .
Q. What computational tools predict this compound’s binding dynamics within the nNOS-NOS1AP complex?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to model this compound’s interaction with full-length nNOS/NOS1AP. Validate predictions with mutagenesis and SPR binding assays .
Q. Methodological Notes
- Data Contradiction Analysis : When in vitro and in vivo results conflict, systematically vary experimental conditions (e.g., cell type, metabolite availability) and integrate multi-omics data to identify confounding factors .
- Experimental Design Rigor : Include blinding in behavioral assays and power calculations for animal studies. Use littermate controls to minimize genetic variability .
Eigenschaften
Molekularformel |
C10H17NO5 |
---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
methyl (2S)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m0/s1 |
InChI-Schlüssel |
BWPKYDAJBOUZDX-VIFPVBQESA-N |
SMILES |
CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CC(=O)OC |
Kanonische SMILES |
CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ZLc002; ZLc-002; ZLc 002 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.